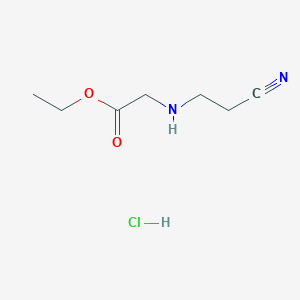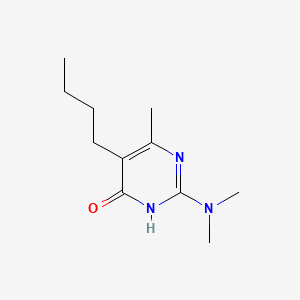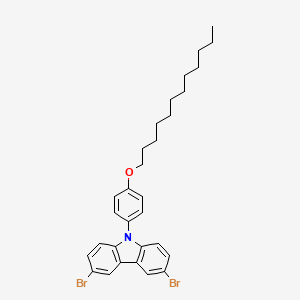
7-Iod-2',3'-Dideoxy-7-Deaza-Guanosin
Übersicht
Beschreibung
7-Iodo-2’,3’-dideoxy-7-deaza-guanosine is a dideoxynucleoside analog that has garnered significant interest in the fields of DNA synthesis and sequencing. This compound is characterized by the substitution of an iodine atom at the seventh position of the guanosine molecule, along with the removal of hydroxyl groups at the 2’ and 3’ positions . These modifications confer unique properties that make it valuable for various scientific applications.
Wissenschaftliche Forschungsanwendungen
7-Iod-2’,3’-Dideoxy-7-deaza-Guanosin hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese von modifizierten Nukleotiden und Nukleosiden verwendet.
Biologie: Spielt eine entscheidende Rolle bei der DNA-Sequenzierung und -Synthese, wodurch die Untersuchung von genetischem Material ermöglicht wird.
Medizin: Potenzielle Anwendungen in antiviralen Therapien und als diagnostisches Werkzeug.
5. Wirkmechanismus
Der Wirkmechanismus von 7-Iod-2’,3’-Dideoxy-7-deaza-Guanosin beinhaltet seine Einarbeitung in DNA-Stränge während der Synthese. Das Fehlen von Hydroxylgruppen an den Positionen 2’ und 3’ verhindert die Bildung von Phosphodiesterbindungen, was zu einer Kettenabbruch führt. Diese Eigenschaft ist besonders nützlich bei der DNA-Sequenzierung, bei der eine kontrollierte Terminierung erforderlich ist, um die Sequenz der Nukleotide zu bestimmen .
Ähnliche Verbindungen:
2’,3’-Dideoxyguanosin: Fehlt die Iodsubstitution, teilt aber die Dideoxystruktur.
7-Deaza-2’,3’-Dideoxyadenosin: Ähnliche Struktur mit einer Adeninbase anstelle von Guanin.
Einzigartigkeit: 7-Iod-2’,3’-Dideoxy-7-deaza-Guanosin ist aufgrund des Vorhandenseins des Iodatoms einzigartig, das seine Reaktivität erhöht und spezifische Modifikationen ermöglicht, die mit anderen Dideoxynukleosiden nicht möglich sind .
Wirkmechanismus
Target of Action
The primary target of 7-Iodo-2’,3’-Dideoxy-7-Deaza-Guanosine, also known as 2-amino-7-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one, is the DNA synthesis and sequencing reactions . This compound is a dideoxynucleoside, a type of nucleoside analog, which is incorporated into the growing DNA chain during replication or sequencing, causing termination.
Mode of Action
7-Iodo-2’,3’-Dideoxy-7-Deaza-Guanosine interacts with its target by being incorporated into the DNA chain during replication or sequencing . Once incorporated, it causes termination of the DNA chain, thereby inhibiting further DNA synthesis.
Biochemical Pathways
The affected pathway is the DNA synthesis and sequencing pathway . The downstream effects include the termination of DNA chain elongation, which can lead to the inhibition of DNA replication or sequencing.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-2’,3’-dideoxy-7-deaza-guanosine typically involves multiple steps, starting from commercially available nucleoside precursors. The key steps include:
Iodination: Introduction of the iodine atom at the seventh position of the guanosine molecule.
Deoxygenation: Removal of hydroxyl groups at the 2’ and 3’ positions to form the dideoxy structure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 7-Iod-2’,3’-Dideoxy-7-deaza-Guanosin durchläuft verschiedene chemische Reaktionen, darunter:
Substitutionsreaktionen: Das Iodatom kann durch andere funktionelle Gruppen durch nukleophile Substitution ersetzt werden.
Oxidation und Reduktion: Die Verbindung kann an Redoxreaktionen teilnehmen, obwohl diese weniger häufig sind.
Häufige Reagenzien und Bedingungen:
Nukleophile Substitution: Reagenzien wie Natriumazid oder Thiole können verwendet werden, um das Iodatom zu ersetzen.
Oxidation: Milde Oxidationsmittel können eingesetzt werden, um die Verbindung weiter zu modifizieren.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können Substitutionsreaktionen eine Vielzahl von Derivaten mit unterschiedlichen funktionellen Gruppen ergeben .
Vergleich Mit ähnlichen Verbindungen
2’,3’-Dideoxyguanosine: Lacks the iodine substitution but shares the dideoxy structure.
7-Deaza-2’,3’-dideoxyadenosine: Similar structure with an adenine base instead of guanine.
Uniqueness: 7-Iodo-2’,3’-dideoxy-7-deaza-guanosine is unique due to the presence of the iodine atom, which enhances its reactivity and allows for specific modifications that are not possible with other dideoxynucleosides .
Eigenschaften
IUPAC Name |
2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-3H-pyrrolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IN4O3/c12-6-3-16(7-2-1-5(4-17)19-7)9-8(6)10(18)15-11(13)14-9/h3,5,7,17H,1-2,4H2,(H3,13,14,15,18)/t5-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNOBXXCZQLWLF-CAHLUQPWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CO)N2C=C(C3=C2N=C(NC3=O)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=C(C3=C2N=C(NC3=O)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-[(pyrrolidin-2-yl)methyl]-2H-1,2,3-triazole hydrochloride](/img/structure/B1530831.png)



